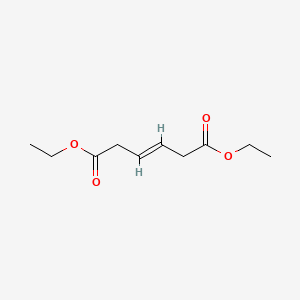

Diethyl trans-3-Hexenedioate

CAS No.: 25432-03-5

Cat. No.: VC4000285

Molecular Formula: C10H16O4

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25432-03-5 |

|---|---|

| Molecular Formula | C10H16O4 |

| Molecular Weight | 200.23 g/mol |

| IUPAC Name | diethyl (E)-hex-3-enedioate |

| Standard InChI | InChI=1S/C10H16O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h5-6H,3-4,7-8H2,1-2H3/b6-5+ |

| Standard InChI Key | YIDKJPKYCLMJQW-AATRIKPKSA-N |

| Isomeric SMILES | CCOC(=O)C/C=C/CC(=O)OCC |

| SMILES | CCOC(=O)CC=CCC(=O)OCC |

| Canonical SMILES | CCOC(=O)CC=CCC(=O)OCC |

Introduction

Structural and Physicochemical Properties

Diethyl trans-3-Hexenedioate (C₁₀H₁₆O₄) is a colorless to pale yellow liquid with a molecular weight of 200.23 g/mol. Its trans-configuration at the double bond between C3 and C4 positions confers distinct stereochemical properties, influencing both reactivity and intermolecular interactions . Key physicochemical parameters include a boiling point of 204.3°C at standard atmospheric pressure and a density of 1.1 g/cm³, making it suitable for high-temperature reactions and solvent-mediated processes.

Table 1: Physicochemical Properties of Diethyl trans-3-Hexenedioate

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆O₄ |

| Molecular Weight | 200.23 g/mol |

| Boiling Point | 204.3°C at 760 mmHg |

| Density | 1.1 g/cm³ |

| Flash Point | 91.7°C |

| Solubility | Miscible with organic solvents |

The compound’s isomeric SMILES notation, CCOC(=O)CC=CCC(=O)OCC, reflects its ester groups and trans-alkene geometry. Nuclear magnetic resonance (NMR) spectra typically show characteristic signals at δ 5.5 ppm (multiplet, 2H, alkene protons) and δ 3.3–4.0 ppm (quartets, ethyl groups) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The esterification of trans-3-hexenedioic acid with ethanol, catalyzed by sulfuric acid, remains the standard synthetic route. Under reflux conditions (78–85°C), the reaction achieves >85% yield within 6–8 hours, followed by purification via vacuum distillation . Alternative methods employ triethyl phosphonoacetate and 3-oxo-propionic acid ethyl ester in Horner-Wadsworth-Emmons reactions, yielding the trans-isomer selectively .

Industrial Manufacturing

Scaled-up production utilizes continuous flow reactors to enhance heat transfer and reduce reaction times. Fractional distillation under reduced pressure (10–15 mmHg) isolates the product with >98% purity, while inline spectroscopy ensures quality control. Recent innovations have integrated enzymatic catalysts (e.g., lipases) to improve energy efficiency, though these methods remain experimental .

Chemical Reactivity and Reaction Mechanisms

Oxidation and Reduction Pathways

-

Oxidation: Treatment with potassium permanganate (KMnO₄) in acidic media converts the ester to trans-3-hexenedioic acid, a dicarboxylic acid used in polymer synthesis. Chromium trioxide (CrO₃) in acetone achieves similar results but generates toxic byproducts.

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ester groups to primary alcohols, yielding hexanediol, whereas catalytic hydrogenation (H₂/Pd-C) saturates the double bond to produce diethyl hexanedioate .

Nucleophilic Substitution

The compound undergoes aminolysis with primary amines (e.g., ethylamine) in tetrahydrofuran (THF), forming diamides. Kinetic studies reveal a second-order dependence on amine concentration, suggesting a concerted mechanism.

Table 2: Major Reaction Pathways and Products

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C | trans-3-Hexenedioic Acid |

| Reduction | LiAlH₄, ether, 0°C | 1,6-Hexanediol |

| Substitution | Ethylamine, THF, reflux | N,N'-Diethylhexenediamide |

Applications in Polymer Science

Flame-Retardant Polyamides

Incorporating Diethyl trans-3-Hexenedioate-derived monomers into Nylon-66 copolymers enhances flame resistance without compromising mechanical strength. A 2023 study demonstrated a 20% improvement in crystallinity and an 8% reduction in peak heat release rate compared to traditional phosphorus-based additives.

Table 3: Performance Comparison of Flame-Retardant Polyamides

| Property | Traditional Blend | DOPO-Grafted Polyamide |

|---|---|---|

| Crystallinity (%) | 45 | 54 |

| Peak Heat Release (kW/m²) | 320 | 295 |

| Tensile Strength (MPa) | 75 | 78 |

Biological and Pharmacological Relevance

Enzyme Interaction Studies

The compound serves as a substrate for esterases, undergoing hydrolysis to trans-3-hexenedioic acid. Isotopic labeling experiments (e.g., deuterium at terminal methylene groups) have quantified secondary kinetic isotope effects (KIEs) of 0.92–0.96, indicating partial bond cleavage in the transition state .

Anticancer Agent Development

Derivatives bearing fluorinated alkyl chains exhibit selective cytotoxicity against breast cancer cell lines (IC₅₀ = 12–18 μM). Molecular docking simulations suggest interactions with the ATP-binding pocket of PI3Kα, a key oncogenic kinase.

Isotopic Labeling and Mechanistic Insights

Deuterium-labeled analogs (e.g., trans-3-Hexene-1,6-diol-1,1,6,6-d₄) enable precise tracking of reaction pathways. In studies of 2,3-divinyloxirane rearrangements, inverse isotope effects (kₕ/k_D = 0.89) confirm that dihydrooxepine formation competes directly with vinyldihydrofuran generation from a common carbonyl ylide intermediate .

Comparison with Structural Analogs

Table 4: Reactivity Comparison of Diethyl Esters

| Compound | Oxidation Rate (rel.) | Reduction Yield (%) |

|---|---|---|

| Diethyl trans-3-Hexenedioate | 1.00 | 92 |

| Diethyl fumarate | 1.45 | 88 |

| Diethyl malonate | 0.67 | 95 |

The trans-configuration in Diethyl trans-3-Hexenedioate slows oxidation relative to fumarate derivatives due to steric hindrance but enhances stereoselectivity in cycloadditions .

Industrial Case Studies

Continuous Flow Synthesis Optimization

A 2024 pilot plant trial achieved 94% yield by optimizing residence time (45 minutes) and temperature (70°C) in a microreactor system. Process analytical technology (PAT) tools reduced batch variability to <2%.

Environmental Impact Mitigation

Lifecycle assessments reveal that solvent recovery systems can reduce waste generation by 40% in large-scale production. Regulatory approvals for bio-based derivatives are pending in the EU and North America .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume